![molecular formula C11H12Cl2O2 B1454301 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoyl chloride CAS No. 1160257-72-6](/img/structure/B1454301.png)
2-(2-Chloro-5-methylphenoxy)-2-methylpropanoyl chloride
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reaction Studies
A study by Byers et al. (1981) demonstrated the intramolecular ortho-chlorination of 2-(2-Arylazophenoxy)-2-methylpropanoic acids, revealing a reaction pathway through acid chloride with selective ortho-chlorination, which is significant for azo-acids where ring B contains a free ortho-position and –M groups are absent (Byers et al., 1981).
Pharmaceutical Compound Synthesis
Shimazaki et al. (1982) described the synthesis of N-(3-mercapto-2-D-methylpropanoyl)-L-proline (Captopril), a key medication, using 3-chloro-2-D-methylpropanoyl chloride as an intermediate. This process involved treating microbiologically derived optically active 3-hydroxy-2-D-methylpropanoic acid with thionyl chloride, highlighting the role of such compounds in pharmaceutical synthesis (Shimazaki et al., 1982).
Analysis of Chemical Interactions and Reactions
Arai & Ōki (1976) prepared 2-chloro-1,3,5-trithiane and 2-chloro-1,3-dithiane by chlorination and studied their reactions with various nucleophiles. This research offers insights into the chemical behavior and reactivity of chlorinated compounds in different reaction settings (Arai & Ōki, 1976).
Development of Advanced Materials
Chang, Park, & Han (2000) investigated the synthesis of poly(4-methylphenoxyphosphazene)-graft-poly(2-methyl-2-oxazoline) copolymers and their micelle formation in water. This study demonstrates the application of chlorinated compounds in the development of new materials with potential uses in drug delivery systems (Chang, Park, & Han, 2000).
Environmental and Analytical Chemistry Applications
Flores et al. (2006) discussed the electrochemical combustion of herbicide mecoprop, which contains a chloro-methylphenoxy group. This study contributes to understanding the environmental impact and degradation pathways of such chemicals (Flores et al., 2006).
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-7-4-5-8(12)9(6-7)15-11(2,3)10(13)14/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTPHXAMHADSST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)-2-methylpropanoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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